molecular formula C15H14BrN B14563228 5-Ethylphenanthridin-5-ium bromide CAS No. 61937-86-8

5-Ethylphenanthridin-5-ium bromide

Cat. No.: B14563228
CAS No.: 61937-86-8
M. Wt: 288.18 g/mol
InChI Key: CPVHCLSLFUHSSH-UHFFFAOYSA-M
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Description

5-Ethylphenanthridin-5-ium bromide is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, a structure known for its applications in various scientific fields, particularly in DNA-binding fluorescent dyes. This compound is characterized by the presence of an ethyl group and a bromide ion, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylphenanthridin-5-ium bromide typically involves the annulation of benzyne intermediates. One common method includes the use of palladium-catalyzed reactions. For instance, a reaction setup might involve palladium (II) acetate, bis(diphenylphosphino)methane, sodium carbonate, and cesium fluoride in a solvent mixture of dry toluene and acetonitrile. The reaction is carried out under nitrogen atmosphere at elevated temperatures, typically around 110°C, for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar palladium-catalyzed routes with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethylphenanthridin-5-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: It can add to unsaturated systems, such as alkenes and alkynes.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like hydroxide ions or amines.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions might yield phenanthridine derivatives with different functional groups replacing the bromide ion.

Scientific Research Applications

5-Ethylphenanthridin-5-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylphenanthridin-5-ium bromide primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the phenanthridine ring, which allows it to slide between the stacked base pairs of the DNA helix .

Comparison with Similar Compounds

Similar Compounds

    Ethidium Bromide: Another phenanthridine derivative used extensively in molecular biology for DNA staining.

    Propidium Iodide: Similar in structure and function, used for staining dead cells in flow cytometry.

    Acridine Orange: An isomer of phenanthridine, used as a nucleic acid-selective fluorescent cationic dye.

Uniqueness

5-Ethylphenanthridin-5-ium bromide is unique due to its specific ethyl substitution, which can influence its binding affinity and specificity towards DNA compared to other phenanthridine derivatives. This makes it a valuable tool in research applications where precise DNA interaction is required .

Properties

CAS No.

61937-86-8

Molecular Formula

C15H14BrN

Molecular Weight

288.18 g/mol

IUPAC Name

5-ethylphenanthridin-5-ium;bromide

InChI

InChI=1S/C15H14N.BrH/c1-2-16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16;/h3-11H,2H2,1H3;1H/q+1;/p-1

InChI Key

CPVHCLSLFUHSSH-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[Br-]

Origin of Product

United States

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